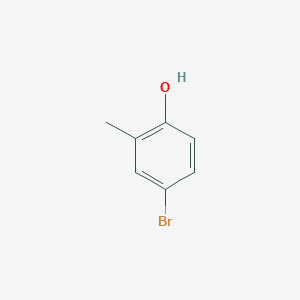

4-Bromo-2-methylphenol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromo-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWJGMJHAIUBWKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178291 | |

| Record name | o-Cresol, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2362-12-1 | |

| Record name | 4-Bromo-2-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2362-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Cresol, 4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002362121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Cresol, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-methylphenol: Properties, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-Bromo-2-methylphenol. It includes detailed experimental protocols for its synthesis and purification, along with an analysis of its spectral data, to support its application in research and development, particularly in the pharmaceutical and agrochemical industries.

Core Physical and Chemical Properties

This compound is a halogenated aromatic compound that serves as a versatile intermediate in organic synthesis.[1] Its chemical structure, featuring a phenol (B47542) ring substituted with a bromine atom and a methyl group, imparts specific reactivity and physical characteristics.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₇BrO |

| Molecular Weight | 187.03 g/mol [2] |

| CAS Number | 2362-12-1[3] |

| Appearance | White to off-white crystalline powder |

| Melting Point | 63-67 °C[4] |

| Boiling Point | Decomposes before boiling[5] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, methanol, and toluene.[5][6] |

| pKa | 9.74 ± 0.18 (Predicted)[4] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the electrophilic bromination of 2-methylphenol (o-cresol). The following protocol is a representative method.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the bromination of 2-methylphenol.

Materials:

-

2-methylphenol (o-cresol)

-

Liquid Bromine

-

Chloroform (B151607) (or other suitable chlorinated solvent)[7]

-

Deionized Water

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

-

Round-bottom flask (1000 mL)

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 1000 mL four-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 220g (2.00 moles) of 2-methylphenol in 300.11g (2.51 moles) of chloroform.[7]

-

Bromine Addition: In the dropping funnel, prepare a solution of 368.69g (2.30 moles) of bromine in 448.17g (3.75 moles) of chloroform.[7]

-

Reaction: Cool the flask containing the 2-methylphenol solution to -5 to 0 °C using an ice bath.[7] Begin the dropwise addition of the bromine solution from the dropping funnel. Maintain a constant and slow addition rate to control the reaction temperature within the specified range. The total addition time should be approximately 7 hours.[7]

-

Quenching and Work-up: After the addition is complete, add 400g of water to the reaction mixture to quench the reaction and dissolve the hydrogen bromide byproduct.[7] Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer with water and then with a 5% sodium bicarbonate solution until the aqueous layer is neutral.[7] Finally, wash again with water.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the chloroform under reduced pressure using a rotary evaporator.[7]

Experimental Protocol: Purification by Recrystallization

Objective: To purify the crude this compound.

Materials:

-

Crude this compound

-

Hexane (B92381) or a mixture of hexane and ethyl acetate[1]

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Solvent Selection: Choose a suitable solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Hexane or a hexane/ethyl acetate (B1210297) mixture is a good starting point.[1]

-

Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[9] Dry the purified crystals under vacuum.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and purity confirmation of this compound.

Table 2: Summary of Spectroscopic Data for this compound

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to aromatic protons, a methyl group, and a hydroxyl group. |

| ¹³C NMR | Resonances for aromatic carbons, including those bonded to bromine, the hydroxyl group, and the methyl group, as well as the methyl carbon itself. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-Br stretching. |

| Mass Spectrometry | A molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern of bromine. |

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ would be expected to show the following signals:

-

A singlet for the methyl protons (-CH₃).

-

A singlet or a broad singlet for the hydroxyl proton (-OH).

-

Signals in the aromatic region corresponding to the three protons on the benzene (B151609) ring. The exact chemical shifts and coupling patterns will depend on the substitution pattern.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. Typical chemical shift ranges for the carbons in this compound are:

-

Aromatic carbons: 110-160 ppm.[10] The carbon attached to the bromine will be in the lower end of this range, while the carbon attached to the hydroxyl group will be at the higher end.

-

Methyl carbon: around 20 ppm.[11]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of its functional groups:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H stretch (methyl group): Peaks just below 3000 cm⁻¹.

-

Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

-

C-Br stretch: A strong absorption in the fingerprint region, typically between 500-600 cm⁻¹.

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight. A key feature will be the presence of an M+2 peak of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[12] Common fragmentation patterns for phenols include the loss of a hydrogen atom, a methyl group, or the entire hydroxyl group.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for the synthesis and purification of this compound.

Figure 1: Synthesis and Purification Workflow for this compound.

Safety and Handling

This compound is harmful if swallowed and causes skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. Store in a cool, dry place away from oxidizing agents.[5]

Applications

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[5] Its reactivity, stemming from the hydroxyl, methyl, and bromo substituents, allows for a range of chemical transformations, including electrophilic aromatic substitution and cross-coupling reactions.[5] This makes it a valuable building block for the synthesis of more complex molecules with potential biological activity.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H7BrO | CID 16896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. chembk.com [chembk.com]

- 5. srinichem.com [srinichem.com]

- 6. Purification [chem.rochester.edu]

- 7. CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. compoundchem.com [compoundchem.com]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Structure and Synthesis of 4-Bromo-2-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methylphenol is a key aromatic organic compound with significant applications in the pharmaceutical and fine chemical industries.[1][2] Its unique structure, featuring a phenol (B47542) ring substituted with both a bromine atom and a methyl group, makes it a versatile intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[3][4] This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound, tailored for professionals in research and drug development.

Structure and Properties

This compound, also known as 4-bromo-o-cresol, possesses a well-defined chemical structure that dictates its physical and chemical properties.[5][6] The molecule consists of a benzene (B151609) ring with a hydroxyl group (-OH), a methyl group (-CH₃) at the ortho position (carbon 2), and a bromine atom (-Br) at the para position (carbon 4).[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [7] |

| CAS Number | 2362-12-1 | [7] |

| Molecular Formula | C₇H₇BrO | [6][7] |

| Molecular Weight | 187.03 g/mol | [7] |

| Appearance | White to off-white solid/powder | [1][2] |

| Melting Point | 63-67 °C | [1] |

| Boiling Point | 213-214 °C | |

| Solubility | Slightly soluble in water, soluble in organic solvents | [1][2][8] |

| Density | 1.547 g/mL at 25 °C |

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data of this compound

| Technique | Data | Reference(s) |

| ¹H NMR | δ (ppm): 7.27 (s, 1H), 7.01 (d, 1H), 6.90 (d, 1H), 5.37 (s, 1H), 2.27 (s, 3H) | |

| ¹³C NMR | δ (ppm): 150.03, 132.12, 131.41, 129.77, 115.74, 109.83, 20.19 | |

| IR (Infrared) Spectroscopy | Major peaks (cm⁻¹): 3400-3200 (O-H stretch), 3100-3000 (aromatic C-H stretch), 1600, 1500 (C=C stretch), 1250 (C-O stretch), 800 (C-Br stretch) | [9][10] |

| Mass Spectrometry (MS) | m/z: 188/186 (M+), 107 (base peak), 77 | [11][12] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the electrophilic bromination of o-cresol (B1677501) (2-methylphenol).[1][13] This reaction's selectivity is crucial to ensure the bromine atom is directed to the para position relative to the hydroxyl group.

Caption: Synthesis of this compound from o-cresol.

Experimental Protocol: Selective ortho-Bromination of p-Substituted Phenols

The following protocol is adapted from a method described for the selective mono ortho-bromination of para-substituted phenols using N-bromosuccinimide (NBS) and p-toluenesulfonic acid (pTsOH) in methanol (B129727).[14]

Materials:

-

o-Cresol

-

N-Bromosuccinimide (NBS), recrystallized from water

-

p-Toluenesulfonic acid (pTsOH)

-

Methanol (ACS grade)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

Procedure:

-

In a round-bottom flask, dissolve o-cresol (~10 mmol) and pTsOH (10 mol %) in methanol (1.0 mL per mmol of o-cresol).

-

Stir the solution for 10 minutes at room temperature.

-

In a separate flask, prepare a 0.1 M solution of NBS in methanol.

-

Add the NBS solution dropwise to the o-cresol solution over 20 minutes. The flask containing the NBS solution should be protected from light.

-

After the addition is complete, stir the reaction mixture for an additional 5 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, concentrate the reaction mixture in vacuo to remove the methanol.

-

The resulting residue can be purified by column chromatography on silica (B1680970) gel.

Caption: Experimental workflow for the synthesis of this compound.

Role in Drug Development and Signaling Pathways

This compound serves as a crucial building block in the synthesis of various pharmaceuticals, particularly those requiring a halogenated phenolic moiety for biological activity or selectivity.[4] While this compound itself is not known to directly interact with specific signaling pathways, it is a key intermediate in the synthesis of drugs that do.

A notable example is its potential use in the synthesis of Celecoxib , a nonsteroidal anti-inflammatory drug (NSAID).[5][15] Celecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[3][16]

Signaling Pathway Modulated by Celecoxib

The primary signaling pathway affected by Celecoxib is the prostaglandin (B15479496) synthesis pathway .[4][15]

-

Inflammatory Stimuli: In response to inflammation, cells release arachidonic acid from their membranes.

-

COX-2 Action: The COX-2 enzyme converts arachidonic acid into prostaglandin H2 (PGH2).

-

Prostaglandin Production: PGH2 is then converted into various prostaglandins, which are key mediators of inflammation, pain, and fever.[15]

-

Celecoxib Inhibition: Celecoxib selectively binds to and inhibits the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to PGH2.[3][16]

-

Therapeutic Effect: By blocking this pathway, Celecoxib reduces the production of inflammatory prostaglandins, leading to its anti-inflammatory and analgesic effects.[3][15]

Caption: Celecoxib's inhibition of the COX-2 signaling pathway.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined structure and established synthetic routes. Its importance in the pharmaceutical industry, particularly as a precursor to drugs like Celecoxib, highlights the critical role of such building blocks in modern drug development. A thorough understanding of its properties and synthesis is essential for researchers and scientists working in this field.

References

- 1. nbinno.com [nbinno.com]

- 2. srinichem.com [srinichem.com]

- 3. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Celecoxib - Wikipedia [en.wikipedia.org]

- 6. This compound [webbook.nist.gov]

- 7. This compound | C7H7BrO | CID 16896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. This compound [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound [webbook.nist.gov]

- 12. 2-Bromo-4-methylphenol(6627-55-0) MS spectrum [chemicalbook.com]

- 13. US3449443A - Method for selectively brominating phenols - Google Patents [patents.google.com]

- 14. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. news-medical.net [news-medical.net]

- 16. What is the mechanism of Celecoxib? [synapse.patsnap.com]

A Comprehensive Technical Guide to 4-Bromo-2-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-methylphenol, a halogenated aromatic organic compound, serves as a versatile intermediate in various synthetic applications, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern on the phenol (B47542) ring imparts specific reactivity, making it a valuable building block for more complex molecules. This technical guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in scientific research and drug development. Furthermore, this guide explores the biological activities associated with the broader class of bromophenols, supported by established assay methodologies.

Chemical Identity and Properties

This compound is systematically named This compound according to IUPAC nomenclature.[1][2] It is also commonly referred to as 4-bromo-o-cresol.[2][3] The molecule consists of a phenol ring substituted with a bromine atom at the para position (position 4) and a methyl group at the ortho position (position 2).[1] This arrangement of an electron-donating methyl group and hydroxyl group, along with an electron-withdrawing bromine atom, influences the compound's reactivity in various chemical transformations, including electrophilic aromatic substitution and cross-coupling reactions.[1]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 2362-12-1[1][2][3][4][5] |

| Molecular Formula | C7H7BrO[1][2][3][5][6] |

| Molecular Weight | 187.03 g/mol [5][6] |

| InChI Key | IWJGMJHAIUBWKT-UHFFFAOYSA-N[2][3][5] |

| SMILES | CC1=C(C=CC(=C1)Br)O[2][5] |

| Synonyms | 4-Bromo-o-cresol, Phenol, 4-bromo-2-methyl-[2][3] |

Physicochemical Properties

| Property | Value |

| Appearance | White to off-white or yellow powder/solid[1][7] |

| Melting Point | 63-67 °C[5][6][7] |

| Boiling Point | Decomposes before boiling[1] |

| Solubility | Slightly soluble in water; soluble in organic solvents[1][6][7] |

| pKa | 9.74 ± 0.18 (Predicted)[6] |

| Flash Point | 98.7 °C[6] |

Synthesis of this compound

The primary method for synthesizing this compound is through the bromination of o-cresol (B1677501) or p-cresol.[7] The regioselectivity of the bromination is a key consideration in these synthetic routes.

Experimental Protocol: Bromination of o-Cresol

This protocol is adapted from a general method for the bromination of phenols.

Materials:

-

o-Cresol

-

Bromine chloride (Br-Cl) or molecular bromine (Br2)

-

Carbon tetrachloride (CCl4) or other suitable inert solvent

-

Water

-

Stirring apparatus

-

Dropping funnel

-

Reaction flask

-

Distillation apparatus

Procedure:

-

Dissolve o-cresol (2 moles) in carbon tetrachloride (11 moles) in a reaction flask equipped with a stirrer and a dropping funnel.[7]

-

Prepare a solution of bromine chloride (1 mole) in carbon tetrachloride (4.15 moles).[7]

-

Cool the o-cresol solution to a temperature between 0 and 1 °C.[7]

-

Add the bromine chloride solution dropwise to the stirred o-cresol solution over a period of 3 hours, maintaining the low temperature.[7]

-

After the addition is complete, wash the reaction mixture with water to remove any inorganic byproducts.[7]

-

Distill the organic layer to remove the solvent and isolate the product. The product mixture will contain 4-bromo-o-cresol, 6-bromo-o-cresol, and unreacted o-cresol, which can be separated by fractional distillation.[7]

Applications in Research and Drug Development

This compound is a significant intermediate in the synthesis of a variety of more complex molecules.[1][4][7] Its applications span several key areas of chemical and pharmaceutical research.

-

Pharmaceutical Intermediate: It is a precursor in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs).[4][7] The incorporation of the brominated phenol moiety can be crucial for the biological activity of the final compound, with potential applications in developing analgesic, anti-inflammatory, and antimicrobial agents.[7]

-

Agrochemical Synthesis: The compound serves as a starting material for the development of certain herbicides and fungicides.[1][7]

-

Organic Synthesis Building Block: The presence of both electron-donating and electron-withdrawing groups makes this compound a versatile reagent for various organic reactions.[1]

Biological Activity and Experimental Protocols

While specific biological data for this compound is limited in publicly available literature, the broader class of bromophenol derivatives has demonstrated a range of significant biological activities, including antioxidant, anticancer, anti-diabetic, and anti-inflammatory properties.[8]

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant capacity of a compound.[8]

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a 0.1 mM solution of DPPH in methanol (B129727). Keep this solution in the dark.

-

Dissolve the test compound (bromophenol derivative) and a positive control (e.g., ascorbic acid) in methanol to create stock solutions, from which serial dilutions are made.

-

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of each concentration of the test compound or control.

-

Add 200 µL of the DPPH working solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

-

The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

-

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

-

Compound Treatment:

-

After 24 hours, replace the medium with fresh medium containing various concentrations of the bromophenol derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for another 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

-

Incubate the plate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO2).

-

-

Solubilization and Measurement:

-

Add 100 µL of a solubilization solution to each well.

-

Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan (B1609692) crystals.

-

Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.

-

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical sectors. Its synthesis is well-established, and its chemical properties make it an ideal precursor for a wide range of more complex molecules. While further research is needed to fully elucidate the specific biological activities of this compound itself, the broader class of bromophenols shows considerable promise as a source of new therapeutic agents. The experimental protocols detailed in this guide provide a foundation for researchers and scientists to effectively utilize and evaluate this compound in their work.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. biochemjournal.com [biochemjournal.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Application of the MTT colorimetric assay to measure cytotoxic effects of phenolic compounds on established rat dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US3449443A - Method for selectively brominating phenols - Google Patents [patents.google.com]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

An In-depth Technical Guide to 4-Bromo-2-methylphenol for Researchers and Drug Development Professionals

An Overview of a Versatile Chemical Intermediate in Modern Synthesis

4-Bromo-2-methylphenol is a specialized aromatic organic compound that serves as a crucial building block in a variety of chemical and pharmaceutical applications.[1][2] Identified by the CAS number 2362-12-1, its unique structure, featuring a phenol (B47542) ring substituted with both a bromine atom and a methyl group, makes it a versatile intermediate for the synthesis of complex molecules.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and its role in pharmaceutical and agrochemical research.

Core Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. This information is essential for its use in experimental design and chemical synthesis.

| Property | Value |

| Molecular Formula | C₇H₇BrO[2] |

| Molecular Weight | 187.034 g/mol [4] |

| CAS Number | 2362-12-1[2] |

| Appearance | White to off-white or yellow powder/solid[1][2][3] |

| Melting Point | 63-67 °C[1] |

| Solubility | Slightly soluble in water; soluble in organic solvents[1][2] |

| IUPAC Name | This compound[2] |

Synthesis and Reactivity

The strategic placement of an electron-donating methyl group and an electron-withdrawing bromine atom on the phenol ring influences the reactivity of this compound, making it a valuable precursor in organic synthesis.[2] It is particularly reactive in electrophilic aromatic substitution and cross-coupling reactions such as the Suzuki and Heck reactions.[2]

The synthesis of this compound typically involves the bromination of o-cresol.[1] This process is carefully controlled to ensure regioselectivity and maximize the yield of the desired product.[1]

Synthesis of this compound from o-cresol.

Applications in Research and Development

This compound is a key intermediate in the synthesis of a wide range of more complex molecules with potential biological activity.[3] Its applications span across several industries, including pharmaceuticals and agrochemicals.

Pharmaceutical Intermediate

This compound is frequently utilized as a precursor in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs).[1][2] The presence of the bromine atom allows for regioselective functionalization, which is a critical step in creating specific chemical moieties required for biological activity.[1] It has been incorporated into synthetic pathways for the development of compounds with potential analgesic, anti-inflammatory, and antimicrobial properties.[1]

Agrochemical Research

In the field of agrochemicals, this compound serves as a precursor for the development of certain herbicides and fungicides.[2] The stability of brominated phenolic structures makes them effective in these applications.[2]

Role of this compound as a synthetic precursor.

Experimental Protocols

General Protocol for the Synthesis of 2-Bromo-4-methylphenol (B149215)

The following is a generalized procedure based on methodologies described in patent literature for the bromination of p-cresol (B1678582), which is analogous to the synthesis of this compound from o-cresol.[5][6][7]

-

Reaction Setup : In a four-hole flask equipped with a stirrer, thermometer, and dropping funnel, dissolve p-cresol in a suitable solvent such as chloroform or dichloroethane.[5]

-

Cooling : Cool the solution to a temperature between -20°C and 0°C using an ice-salt bath.[7]

-

Bromine Addition : In a separate flask, prepare a solution of bromine in the same solvent and cool it to the same temperature.[7] Add this bromine solution dropwise to the p-cresol solution while maintaining the low temperature and stirring. The rate of addition should be controlled to manage the exothermic reaction.[5]

-

Reaction Monitoring : The reaction is typically allowed to proceed for several hours.[5]

-

Work-up : After the reaction is complete, wash the reaction mixture with water to remove hydrogen bromide. The organic layer is then separated and washed until neutral.[5]

-

Purification : The solvent is removed from the organic layer by distillation under reduced pressure to yield the crude product. Further purification can be achieved through recrystallization or chromatography.[5]

General Protocol for Assessing In Vitro Anticancer Activity of Bromophenol Derivatives

The following is a generalized protocol for evaluating the anticancer properties of bromophenol derivatives, a class of compounds to which this compound belongs.[8]

-

Cell Culture : Culture human cancer cell lines (e.g., lung, liver, cervical, colon) in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding : Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment : Prepare stock solutions of the bromophenol derivatives in a suitable solvent (e.g., DMSO). After 24 hours of cell seeding, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation : Incubate the plate for an additional 48-72 hours.

-

Viability Assay : Assess cell viability using a standard method such as the MTT assay. This involves adding MTT solution to each well, incubating for a few hours, and then solubilizing the formazan (B1609692) crystals with a solubilization buffer.

-

Data Analysis : Measure the absorbance at a specific wavelength using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

References

- 1. nbinno.com [nbinno.com]

- 2. srinichem.com [srinichem.com]

- 3. nbinno.com [nbinno.com]

- 4. allen.in [allen.in]

- 5. CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google Patents [patents.google.com]

- 6. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]

- 7. Preparation of 2-bromo-4-methylphenol - Eureka | Patsnap [eureka.patsnap.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Biological Activity of 4-Bromo-2-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-methylphenol (CAS: 2362-12-1) is a halogenated phenolic compound primarily recognized for its role as a versatile synthetic intermediate in the pharmaceutical and chemical industries.[1][2] While its intrinsic biological activity is not extensively documented, notable interactions with microbial enzymes have been identified. This technical guide provides a comprehensive overview of the known biological activities and toxicological profile of this compound. It delves into its significant interaction with bacterial cytochrome P450, its established role as a precursor to bioactive molecules, and the biological activities of its key derivatives. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development by presenting available quantitative data, experimental methodologies, and illustrating relevant biochemical pathways and synthetic routes.

Direct Biological Activity of this compound

Direct studies on the biological effects of this compound are limited. The predominant documented biological interaction is with a bacterial enzyme system.

Interaction with Bacterial Cytochrome P450

Recent studies have identified this compound as an active substrate for the cytochrome P450 enzyme Bmp7, which is derived from marine bacteria.[3] This enzyme is involved in the biosynthesis of polybrominated diphenyl ethers, a class of bioactive halogenated metabolites.[3] The interaction of this compound with Bmp7 is characterized by a strong binding affinity and subsequent enzymatic conversion, indicating a direct engagement with a biological macromolecule.

The interaction between this compound and the cytochrome P450 enzyme Bmp7 has been quantified, as summarized in the table below.

| Parameter | Value | Reference |

| Binding Affinity (KD) | 6.0 ± 0.8 μM | [3] |

| Substrate Conversion | 51% | [3] |

A common method to assess the binding of a compound to a cytochrome P450 enzyme is the spectral shift assay. While the specific protocol for this compound with Bmp7 is not detailed in the available literature, a general methodology is as follows:

-

Preparation of Reagents: A purified solution of the cytochrome P450 enzyme (e.g., Bmp7) is prepared in a suitable buffer (e.g., potassium phosphate (B84403) buffer). A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO).

-

Spectrophotometric Measurement: The enzyme solution is placed in two matched cuvettes. A baseline spectrum is recorded, typically between 350 and 500 nm.

-

Addition of Compound: A small volume of the this compound stock solution is added to the sample cuvette, and an equal volume of the solvent is added to the reference cuvette.

-

Spectral Analysis: The difference spectrum is recorded. The binding of a substrate to the enzyme's active site often induces a characteristic "Type I" spectral shift, with a peak around 390 nm and a trough around 420 nm.

-

Data Analysis: The magnitude of the spectral shift is measured at different concentrations of the compound to calculate the spectral dissociation constant (Ks), which is an indicator of binding affinity.

To determine the extent to which the enzyme metabolizes the compound, a substrate conversion assay is performed. A generalized protocol is outlined below:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the cytochrome P450 enzyme, a reducing agent system (such as NADPH), and the buffer.

-

Initiation of Reaction: The reaction is initiated by adding this compound to the reaction mixture.

-

Incubation: The reaction is incubated for a specific period at a controlled temperature.

-

Quenching of Reaction: The reaction is stopped, often by the addition of a solvent like acetonitrile (B52724) or by changing the pH.

-

Analysis: The reaction mixture is analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the remaining substrate and any newly formed products. The percentage of substrate conversion is calculated by comparing the initial and final amounts of the substrate.

Caption: Binding and conversion of this compound by Cytochrome P450 Bmp7.

Toxicological Profile

The toxicological data for this compound is primarily derived from safety data sheets and aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information.

| Hazard Statement | Classification | Source |

| H302 | Harmful if swallowed | [4] |

| H312 | Harmful in contact with skin | [4] |

| H315 | Causes skin irritation | [4] |

| H319 | Causes serious eye irritation | [4] |

| H335 | May cause respiratory irritation | [4] |

Role as a Synthetic Precursor for Bioactive Molecules

The principal application of this compound is as a key intermediate in the synthesis of more complex molecules with a range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[2] Its chemical structure allows for versatile functionalization.

Synthesis of Bioactive Schiff Base Derivatives

A significant application of this compound is in the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond. These derivatives have been shown to possess notable biological activities.

For example, a Schiff base synthesized from a derivative of 4-bromo-phenol has demonstrated antibacterial activity. The synthesis and subsequent biological effect are illustrated below.

Caption: Synthetic route from a bromo-phenol derivative to an antimicrobial Schiff base.

Conclusion

This compound is a chemical compound of significant interest in synthetic chemistry, particularly as a precursor for pharmaceuticals and agrochemicals. While its intrinsic biological activity is not extensively characterized, its interaction with the bacterial cytochrome P450 enzyme Bmp7 demonstrates a capacity for direct engagement with biological systems. The primary biological relevance of this compound currently lies in the activities of the molecules synthesized from it. Further research is warranted to explore other potential direct biological effects and to fully elucidate the mechanisms of its known interactions. For professionals in drug development, this compound remains a valuable building block, and an understanding of the bioactivities of its derivatives is crucial for the design of new therapeutic agents.

References

In-Depth Technical Guide on the Safety and Handling of 4-Bromo-2-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safe handling, storage, disposal, and biological significance of 4-Bromo-2-methylphenol (CAS No. 2362-12-1), a versatile intermediate in pharmaceutical and agrochemical synthesis. The information is intended for laboratory personnel and professionals in drug development.

Physicochemical and Hazard Profile

This compound, also known as p-Bromo-o-cresol, is a solid, off-white to cream-colored powder with a phenolic odor.[1] It is crucial to understand its physical and chemical properties to ensure safe handling and storage.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 2362-12-1 | [2] |

| Molecular Formula | C₇H₇BrO | [2] |

| Molecular Weight | 187.03 g/mol | [3] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 63-67 °C | [3] |

| Boiling Point | Decomposes before boiling | [2] |

| Solubility | Slightly soluble in water; soluble in organic solvents | [2][3] |

| Vapor Pressure | 0.0335 mmHg at 25°C | [3] |

| Flash Point | 98.7°C | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin, eye, and respiratory tract irritation.[3]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Source: PubChem CID 16896, Fisher Scientific SDS

Experimental Protocols: Safe Handling and Emergency Procedures

Strict adherence to safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before commencing any work.[4] The following PPE is required:

-

Eye Protection: Chemical safety goggles and a face shield should be worn if there is a risk of splashing.[5]

-

Hand Protection: Neoprene or polyvinyl chloride gloves are recommended. Nitrile gloves may be used, but it is important to note that some solvents, like chloroform, can degrade them. Gloves should be inspected before use and changed immediately if contaminated.[5][6]

-

Skin and Body Protection: A lab coat, non-absorbent resistant clothing, and a rubber or neoprene apron should be worn.[5]

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood or a ventilated balance enclosure to avoid inhalation of the powder.[7][8]

Weighing and Dissolving Protocol

Due to its powdered nature, this compound can easily become airborne, posing an inhalation risk.[8][9] The "tare method" is recommended for weighing:

-

Preparation: Designate a specific work area within a chemical fume hood. Cover the work surface with absorbent bench paper.[1]

-

Taring: Place a labeled, sealable container on the balance and tare it.[1]

-

Transfer: In the fume hood, carefully transfer the approximate amount of this compound to the tared container. Use anti-static weigh boats or an anti-static gun to minimize scattering of the powder.[1] Keep the container closed as much as possible.[7]

-

Weighing: Close the container and move it back to the balance to determine the precise weight.[1]

-

Adjusting and Dissolving: Return the container to the fume hood to make any necessary weight adjustments or to add the solvent for dissolution.[1] If dissolving in a volatile solvent, this must be done in a chemical fume hood.[9]

Storage and Disposal

-

Storage: Store this compound in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[10][11]

-

Disposal: All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[12] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[12]

Decontamination Protocol

Decontamination of surfaces and equipment is crucial to prevent cross-contamination and accidental exposure.[13]

-

Preparation: Wear appropriate PPE as described in section 2.1.

-

Gross Decontamination: For visible contamination, use a disposable towel wetted with a solvent in which this compound is soluble to wipe the area.[13]

-

Thorough Cleaning: Wash the surface or equipment with warm, soapy water.[14] For stubborn residues, a 1:10 bleach solution can be used, followed by a water rinse, especially on metal surfaces to prevent corrosion.[11]

-

Final Rinse: Rinse the surface with water and then wipe with 70% ethanol.[15]

-

Waste Disposal: All cleaning materials must be disposed of as hazardous waste.[13]

Emergency Spill Protocol

In the event of a spill, the following protocol should be followed:

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure of the hazards.[16]

-

Assess the Spill: From a safe distance, assess the extent of the spill and any immediate dangers.

-

Don PPE: Before attempting to clean up a small, manageable spill, don the appropriate PPE as outlined in section 2.1.[16]

-

Containment: For liquid spills, use absorbent pads or a non-combustible absorbent material like sand or vermiculite (B1170534) to contain the spill.[17] For solid spills, carefully cover the spill to prevent the powder from becoming airborne.

-

Cleanup:

-

Disposal: Label the container with the contents and dispose of it as hazardous chemical waste.[16]

-

Reporting: Report the spill to the appropriate environmental health and safety personnel at your institution.[16]

Biological Activity and Relevance in Drug Development

This compound is a key intermediate in the synthesis of a variety of bioactive compounds.[2][18][19] Its derivatives have shown potential as antimicrobial, antioxidant, and anticancer agents.

Antimicrobial Activity

Bromophenols have demonstrated significant antibacterial activity, including against resistant strains like MRSA. The mechanism of action is thought to involve the disruption of bacterial cell membranes and the inhibition of biofilm formation.

Antioxidant and Anticancer Activity

Polyphenolic compounds, including bromophenols, are known to possess antioxidant properties. This activity is often linked to their ability to modulate cellular signaling pathways involved in oxidative stress response, such as the Nrf2 and MAPK pathways.[10][20]

Some bromophenol derivatives have been shown to induce apoptosis in cancer cells. While the specific mechanism for this compound is not yet fully elucidated, studies on similar compounds like 2,4,6-tribromophenol (B41969) suggest the involvement of the mitochondrial (intrinsic) and death receptor (extrinsic) pathways of apoptosis.[21]

Visualized Workflows and Pathways

Experimental Workflow: Safe Weighing of this compound

Caption: A generalized workflow for the safe weighing of this compound.

Logical Relationship: Spill Response Protocol

References

- 1. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 2. srinichem.com [srinichem.com]

- 3. chembk.com [chembk.com]

- 4. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]

- 5. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. ehs.wisc.edu [ehs.wisc.edu]

- 8. web.uri.edu [web.uri.edu]

- 9. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]

- 10. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 11. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]

- 12. benchchem.com [benchchem.com]

- 13. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]

- 14. cmich.edu [cmich.edu]

- 15. polarlabprojects.com [polarlabprojects.com]

- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 17. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nbinno.com [nbinno.com]

- 19. nbinno.com [nbinno.com]

- 20. cabidigitallibrary.org [cabidigitallibrary.org]

- 21. Apoptosis-Inducing Potential of Selected Bromophenolic Flame Retardants 2,4,6-Tribromophenol and Pentabromophenol in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Bromo-2-methylphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Bromo-2-methylphenol

This compound (CAS No. 2362-12-1) is a substituted phenol (B47542) with a molecular formula of C₇H₇BrO.[1][2][3] Its structure, featuring a hydroxyl group, a methyl group, and a bromine atom on a benzene (B151609) ring, imparts a specific polarity and potential for hydrogen bonding that governs its solubility in various solvents.[4] Understanding its solubility is critical for process development, purification, and formulation in various industrial applications.[4] Generally, it is soluble in organic solvents and only slightly soluble in water.[4][5]

Quantitative Solubility Data

As of the latest literature review, specific experimental data on the solubility of this compound in a broad spectrum of organic solvents at various temperatures is limited. The following tables are presented as a template for researchers to populate with their own experimentally determined data. This standardized format allows for clear comparison and is essential for thermodynamic modeling and process design.

Table 1: Illustrative Solubility of this compound in Various Organic Solvents at Different Temperatures

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) | Mass Fraction Solubility (w₁) |

| Methanol | 293.15 | Data to be determined | Data to be determined |

| 298.15 | Data to be determined | Data to be determined | |

| 303.15 | Data to be determined | Data to be determined | |

| 308.15 | Data to be determined | Data to be determined | |

| 313.15 | Data to be determined | Data to be determined | |

| Acetone | 293.15 | Data to be determined | Data to be determined |

| 298.15 | Data to be determined | Data to be determined | |

| 303.15 | Data to be determined | Data to be determined | |

| 308.15 | Data to be determined | Data to be determined | |

| 313.15 | Data to be determined | Data to be determined | |

| Ethyl Acetate | 293.15 | Data to be determined | Data to be determined |

| 298.15 | Data to be determined | Data to be determined | |

| 303.15 | Data to be determined | Data to be determined | |

| 308.15 | Data to be determined | Data to be determined | |

| 313.15 | Data to be determined | Data to be determined | |

| Toluene | 293.15 | Data to be determined | Data to be determined |

| 298.15 | Data to be determined | Data to be determined | |

| 303.15 | Data to be determined | Data to be determined | |

| 308.15 | Data to be determined | Data to be determined | |

| 313.15 | Data to be determined | Data to be determined | |

| Heptane | 293.15 | Data to be determined | Data to be determined |

| 298.15 | Data to be determined | Data to be determined | |

| 303.15 | Data to be determined | Data to be determined | |

| 308.15 | Data to be determined | Data to be determined | |

| 313.15 | Data to be determined | Data to be determined |

Note: This table is a template. Researchers should replace "Data to be determined" with their experimental findings.

Experimental Protocol for Solubility Determination: Gravimetric Shake-Flask Method

The gravimetric shake-flask method is a reliable and widely used technique for determining the solubility of solid compounds in liquids.[6][7][8]

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath with temperature control (±0.1 K)

-

Analytical balance (readability ±0.0001 g)

-

Vials with airtight seals

-

Syringes and syringe filters (chemically compatible with the solvents)

-

Drying oven

-

Glassware (beakers, flasks, etc.)

3.2. Procedure

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature. The samples should be agitated for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). It is crucial to visually confirm that excess solid remains, indicating a saturated solution.

-

Sampling: Once equilibrium is achieved, stop the agitation and allow the vials to rest in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.

-

Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or at-temperature syringe to avoid premature crystallization. Immediately pass the solution through a syringe filter into a pre-weighed beaker.

-

Gravimetric Analysis: Weigh the beaker containing the filtered saturated solution to determine the total mass of the solution.

-

Solvent Evaporation: Place the beaker in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Final Weighing: Once all the solvent has evaporated and the weight is constant, weigh the beaker containing the dry solid residue of this compound.

3.3. Data Calculation

-

Mass of the solute (m₁): (Weight of beaker with dry solid) - (Weight of empty beaker)

-

Mass of the solvent (m₂): (Weight of beaker with solution) - (Weight of beaker with dry solid)

-

Mass fraction solubility (w₁): m₁ / (m₁ + m₂)

-

Mole fraction solubility (x₁): (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

-

Where M₁ is the molar mass of this compound (187.03 g/mol ) and M₂ is the molar mass of the solvent.

-

Repeat this procedure for each solvent at each desired temperature.

Visualizing Experimental and Logical Workflows

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

4.2. Logical Relationship: From Experimental Data to Thermodynamic Modeling

Experimentally determined solubility data is fundamental for developing and validating thermodynamic models. These models can then be used to predict solubility in other conditions, which is highly valuable for process optimization.

Conclusion

This technical guide provides a framework for the systematic study of the solubility of this compound in organic solvents. While a comprehensive dataset is not currently available in the public domain, the detailed experimental protocol and data presentation templates provided herein will enable researchers and drug development professionals to generate and organize this critical information. The visualized workflows further clarify the experimental process and the logical progression from empirical data to predictive modeling, empowering more efficient process development and optimization.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. PubChemLite - this compound (C7H7BrO) [pubchemlite.lcsb.uni.lu]

- 4. srinichem.com [srinichem.com]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

The Versatility of 4-Bromo-2-methylphenol: A Building Block in Modern Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methylphenol is a versatile aromatic compound that serves as a crucial building block in the synthesis of a wide array of complex organic molecules.[1][[“]][3] Its unique substitution pattern, featuring a hydroxyl group, a methyl group, and a bromine atom on the phenyl ring, imparts a distinct reactivity profile that makes it a valuable precursor in pharmaceutical and agrochemical research.[4][5] The presence of the bromine atom allows for facile carbon-carbon and carbon-nitrogen bond formation through various cross-coupling reactions, while the phenolic hydroxyl group can be leveraged for etherification or serve as a directing group in electrophilic aromatic substitution. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing this compound for the synthesis of bioactive compounds.

Key Applications and Synthetic Strategies

This compound is a key intermediate in the synthesis of a variety of targeted molecules, including PIM1 kinase inhibitors and neuroprotective agents. The primary synthetic transformations involve palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Formation of Biaryl Structures

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds. This compound can be effectively coupled with various boronic acids to introduce diverse aryl or heteroaryl substituents. These biaryl structures are common motifs in pharmacologically active molecules.

Table 1: Suzuki-Miyaura Coupling of this compound Derivatives with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 90 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Toluene/H₂O | 100 | 8 | 92 |

| 3 | 3-Pyridylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | Toluene | 110 | 16 | 78 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v, 5 mL) via syringe.

-

Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds, enabling the synthesis of a wide range of aryl amines.[6] this compound can be coupled with various primary and secondary amines to yield substituted aminophenols, which are valuable intermediates in drug discovery.

Table 2: Buchwald-Hartwig Amination of this compound with Various Amines

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 88 |

| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Dioxane | 90 | 12 | 95 |

| 3 | n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | Cs₂CO₃ | Toluene | 110 | 24 | 82 |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

-

Reactant Addition: Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).

-

Inert Atmosphere: Seal the tube with a Teflon screw cap, and evacuate and backfill with argon.

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

-

Reaction: Stir the mixture at the specified temperature (typically 90-110 °C) until the starting material is consumed as indicated by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite. Wash the filtrate with water (10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by silica gel chromatography.

Application in the Synthesis of Bioactive Molecules

PIM1 Kinase Inhibitors

PIM1 kinase is a serine/threonine kinase that is overexpressed in various cancers, making it an attractive target for cancer therapy.[7] Several PIM1 inhibitors feature a substituted aromatic core, and this compound can serve as a starting material for the synthesis of such compounds. The general strategy involves a Suzuki coupling to introduce a heterocyclic moiety, followed by further functionalization.

Table 3: Biological Activity of a Representative PIM1 Inhibitor Synthesized from a this compound Precursor

| Compound | PIM1 IC₅₀ (nM) | PIM2 IC₅₀ (µM) | Selectivity (PIM1 vs PIM2) |

| PIM1-Inhibitor-X | 15 | 2.5 | >160-fold |

Representative Synthetic Protocol: Synthesis of a PIM1 Inhibitor Precursor

-

Suzuki Coupling: Following the general Suzuki coupling protocol, react this compound (1.0 equiv) with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (1.2 equiv) using Pd(dppf)Cl₂ (3 mol%) and K₂CO₃ (2.0 equiv) in a 4:1 mixture of 1,4-dioxane and water at 100 °C for 12 hours to yield 2-methyl-4-(pyrimidin-2-yl)phenol.

-

Etherification: To a solution of 2-methyl-4-(pyrimidin-2-yl)phenol (1.0 equiv) in DMF, add K₂CO₃ (1.5 equiv) and 1-bromo-3-chloropropane (B140262) (1.2 equiv). Stir the reaction mixture at 60 °C for 6 hours.

-

Subsequent Steps: The resulting intermediate can be further elaborated through nucleophilic substitution with an appropriate amine to afford the final PIM1 inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. consensus.app [consensus.app]

- 3. researchgate.net [researchgate.net]

- 4. srinichem.com [srinichem.com]

- 5. nbinno.com [nbinno.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-Bromo-2-methylphenol in Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Bromo-2-methylphenol and structurally related compounds as key intermediates in the synthesis of agrochemicals. While direct applications of this compound in commercial agrochemicals are not extensively documented in publicly available literature, its structural motif is crucial. This document focuses on the synthesis of the organophosphate insecticide profenofos (B124560), which is derived from the closely related precursor, 4-bromo-2-chlorophenol (B165030). The methodologies and principles described are broadly applicable to the derivatization of brominated phenols in agrochemical discovery.

Introduction: The Role of Brominated Phenols in Agrochemicals

This compound is a versatile chemical intermediate in organic synthesis.[1][2] Its structure, featuring a brominated phenolic ring, is a common feature in various biologically active molecules, including those with applications in agriculture as herbicides, fungicides, and insecticides.[1][2] The presence of the bromine atom and the methyl group on the phenol (B47542) ring influences the molecule's reactivity and physicochemical properties, making it a valuable building block for creating more complex and targeted agrochemicals.[2]

While specific, commercialized agrochemicals derived directly from this compound are not prominently detailed, the synthesis of the insecticide profenofos from the analogous 4-bromo-2-chlorophenol serves as an excellent case study. This highlights the importance of the bromo-phenolic core in designing potent agrochemicals.

Case Study: Synthesis of Profenofos from a 4-Bromo-2-chlorophenol Precursor

Profenofos, an organophosphate insecticide, demonstrates the utility of a 4-bromo-substituted phenol in creating a potent agrochemical.[3][4] It is a non-systemic insecticide and acaricide with contact and stomach action.[5]

Physicochemical Properties of Profenofos:

| Property | Value |

| IUPAC Name | O-(4-Bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate |

| CAS Number | 41198-08-7 |

| Molecular Formula | C₁₁H₁₅BrClO₃PS |

| Molecular Weight | 373.63 g/mol |

| Appearance | Pale yellow to amber liquid |

| Water Solubility | 28 mg/L at 25°C |

| Log K_ow_ | 4.0 - 4.8 |

Experimental Protocol: Synthesis of High-Purity Profenofos

The following is a multi-step experimental protocol for the synthesis of high-purity profenofos, adapted from patented industrial processes. This process emphasizes the purification of the key intermediate, 4-bromo-2-chlorophenol, to achieve a final product of high purity.[6][7][8]

Step 1: Bromination of 2-chlorophenol (B165306)

-

Reaction: React 2-chlorophenol with bromine (Br₂) in a 1:1 molar ratio.[6]

-

Procedure: In a suitable reactor, charge 2-chlorophenol. Slowly add bromine at a controlled temperature, typically between 30-50°C, over a period of 20-25 hours.[6] The reaction produces a brominated product, primarily 2-chloro-4-bromophenol.[5]

Step 2: Purification of 4-bromo-2-chlorophenol via Recrystallization

-

Procedure: The crude brominated product is subjected to 3-5 recrystallization cycles.[6][7] This step is critical for removing isomers, such as 2-chloro-6-bromophenol, and achieving a high-purity intermediate.[5] The purity of the 2-chloro-4-bromophenol can be increased to over 97%.[8]

Step 3: Synthesis of O,O-diethyl-O-(2-chloro-4-bromophenyl)-phosphorothioate

-

Reaction: The purified 4-bromo-2-chlorophenol is reacted with O,O-diethyl thiophosphoryl chloride in the presence of sodium hydroxide (B78521).[6]

-

Procedure: The molar ratio of the brominated product to sodium hydroxide to O,O-diethyl thiophosphoryl chloride is typically 1:(1-2):(1-2).[6][8] The reaction is carried out at 30-60°C for 20-25 hours.[6][8]

Step 4: Formation of the Amine Salt Intermediate

-

Reaction: The resulting triester intermediate is reacted with trimethylamine (B31210).[6]

-

Procedure: The mixture is heated to a reflux temperature of 50-80°C and maintained for 6-10 hours.[6][8] This step forms the O-ethyl-O-(2-chloro-4-bromophenyl) thiophosphoric acid trimethylamine salt.[7]

Step 5: Formation of Profenofos

-

Reaction: The amine salt intermediate is reacted with n-propyl bromide.[6]

-

Procedure: Dimethylformamide (DMF) is used as a catalyst. The molar ratio of the amine salt to n-propyl bromide to DMF is 1:(2-5):0.005.[7][8] The reaction is maintained at a temperature of 50-100°C for 4-8 hours.[6][8]

Step 6: Work-up and Purification

-

Procedure: The final product is subjected to layering, washing, and solvent removal to obtain high-purity profenofos.[6][7] Purity of up to 96% can be achieved through this process.[7][8]

Experimental Workflow for Profenofos Synthesis

Caption: A simplified workflow for the synthesis of high-purity profenofos.

Mechanism of Action: Acetylcholinesterase Inhibition

Profenofos, like other organophosphate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[3][9][10] AChE is a critical enzyme in the nervous system of insects and mammals, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).

Signaling Pathway of Profenofos Action:

Caption: Mechanism of action of profenofos via acetylcholinesterase inhibition.

By inhibiting AChE, profenofos leads to an accumulation of acetylcholine in the synaptic cleft.[10][11] This results in continuous stimulation of the nerve, leading to paralysis and ultimately the death of the insect.[10][12] The S(-) isomer of profenofos is a more potent inhibitor of acetylcholinesterase.[3]

Potential Applications in Herbicide and Fungicide Research

While the primary example provided is an insecticide, the brominated phenol scaffold is also found in compounds with herbicidal and fungicidal properties. Research into derivatives of this compound could yield novel active ingredients for crop protection. For instance, bromophenol derivatives from marine algae have shown potential as antifungal agents for crop protection by inhibiting isocitrate lyase (ICL), an enzyme crucial for fungal pathogenesis.[13] Further research could explore the synthesis of various esters, ethers, and other derivatives of this compound and screen them for a range of agrochemical activities.

References

- 1. srinichem.com [srinichem.com]

- 2. nbinno.com [nbinno.com]

- 3. Profenofos - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. CN102617636A - Preparation method of high-purity profenofos - Google Patents [patents.google.com]

- 8. CN102617636B - Preparation method of high-purity profenofos - Google Patents [patents.google.com]

- 9. pomais.com [pomais.com]

- 10. profenofos insecticide [cnagrochem.com]

- 11. researchgate.net [researchgate.net]

- 12. The active ingredient Profenofos – Kingelong Việt Nam [kingelong.com.vn]

- 13. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 4-Bromo-2-methylphenol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 4-bromo-2-methylphenol, a key intermediate in the pharmaceutical and fine chemical industries.[1][2] Additionally, it outlines methods for the preparation of several important derivatives, including ethers, esters, and biaryls, through well-established synthetic transformations. All quantitative data is summarized for easy comparison, and experimental workflows are visualized to enhance clarity.

I. Synthesis of this compound

The primary route for the synthesis of this compound involves the selective bromination of o-cresol (B1677501).[1] This electrophilic aromatic substitution reaction requires careful control of reaction conditions to achieve high selectivity for the desired para-isomer and minimize the formation of di-brominated byproducts.

Experimental Workflow: Bromination of o-Cresol

Caption: General workflow for the synthesis of this compound.

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This method offers high selectivity for the desired product.

Materials:

-

o-Cresol

-

N-Bromosuccinimide (NBS)

-

p-Toluenesulfonic acid (p-TsOH)

-

Methanol (B129727) (ACS grade)

-

Saturated aqueous sodium thiosulfate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve o-cresol and p-TsOH (10 mol%) in a minimal amount of methanol at room temperature.

-

In a separate flask, prepare a 0.1 M solution of NBS (1.0 equivalent) in methanol.

-

Slowly add the NBS solution to the o-cresol solution over 20 minutes with continuous stirring.

-

Continue stirring for an additional 5 minutes at ambient temperature.

-

Quench the reaction by adding saturated aqueous sodium thiosulfate.

-

Extract the mixture with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Synthesis of this compound

| Method | Brominating Agent | Solvent | Catalyst | Temperature (°C) | Time | Yield (%) | Purity (%) | Reference |

| 1 | N-Bromosuccinimide | Methanol | p-TsOH | ~20 | 25 min | >86 | High | NIH |

| 2 | Bromine | Chloroform | None | -5 to 0 | 7 h | >99 | >98 | CN102766028A |

| 3 | Bromine | Dichloroethane | None | -10 to -5 | - | 90.7 | 99.8 | CN101279896B |

II. Synthesis of this compound Derivatives

This compound serves as a versatile building block for a variety of derivatives. The phenolic hydroxyl group can be readily converted into ethers and esters, while the bromine atom allows for carbon-carbon bond formation through cross-coupling reactions.

A. Ether Derivatives via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for preparing ethers from an alcohol or phenol (B47542).[3][4][5] The phenol is first deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Experimental Workflow: Williamson Ether Synthesis

Caption: General workflow for the Williamson ether synthesis.